3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE
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Overview
Description
3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is a complex organic compound with the molecular formula C17H17N3O4S and a molecular weight of 359.4 g/mol. This compound is characterized by the presence of a benzaldehyde group substituted with two methoxy groups at the 3 and 4 positions, and a hydrazone linkage to a 1,2-benzisothiazole ring system with a dioxido functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar principles to laboratory-scale preparation, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced benzaldehyde forms.
Substitution: The methoxy groups and the hydrazone linkage can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted benzaldehyde or benzisothiazole derivatives .
Scientific Research Applications
3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A simpler compound lacking the benzisothiazole and hydrazone functionalities.
1,2-Benzisothiazole: A core structure present in the compound, but without the dimethoxybenzaldehyde and hydrazone groups.
Hydrazones: A class of compounds containing the hydrazone functional group, but with different substituents.
Uniqueness
3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzaldehyde and benzisothiazole moieties, along with the hydrazone linkage, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H17N3O4S/c1-20(17-13-6-4-5-7-16(13)25(21,22)19-17)18-11-12-8-9-14(23-2)15(10-12)24-3/h4-11H,1-3H3/b18-11+ |
InChI Key |
RDKQLMYKTSKGSD-WOJGMQOQSA-N |
SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=C(C=C3)OC)OC |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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